N-Ethyl-N-(3-ethylphenyl)thiourea
Description
Structure
3D Structure
Properties
CAS No. |
479589-54-3 |
|---|---|
Molecular Formula |
C11H16N2S |
Molecular Weight |
208.33 g/mol |
IUPAC Name |
1-ethyl-1-(3-ethylphenyl)thiourea |
InChI |
InChI=1S/C11H16N2S/c1-3-9-6-5-7-10(8-9)13(4-2)11(12)14/h5-8H,3-4H2,1-2H3,(H2,12,14) |
InChI Key |
TZJCMKRAEICJRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC)C(=S)N |
Origin of Product |
United States |
Synthetic Methodologies and Pathway Elucidation
Established Synthetic Routes for Trisubstituted Thioureas
The formation of trisubstituted thioureas can be achieved through several reliable synthetic pathways. These methods offer versatility in introducing a wide array of substituents to the thiourea (B124793) core.
Condensation Reactions Involving Isothiocyanates and Secondary Amines
The most prevalent and straightforward method for synthesizing trisubstituted thioureas is the condensation reaction between an isothiocyanate and a secondary amine. This reaction is a type of "click-type" coupling that is generally efficient and leads to high yields of the desired product. nih.gov The reaction mechanism involves the nucleophilic attack of the secondary amine on the electrophilic carbon atom of the isothiocyanate group.
This approach is highly versatile, allowing for the synthesis of a diverse range of thiourea derivatives by varying the substituents on both the amine and the isothiocyanate. nih.gov The reaction is typically carried out in a suitable solvent, and the product can often be isolated through simple filtration.
Alternative Chemical Transformations for Thiourea Core Construction
While the isothiocyanate route is common, alternative methods for constructing the thiourea core exist, which can be advantageous when the required isothiocyanate is unavailable or hazardous to handle. rsc.org One such method involves the reaction of amines with carbon disulfide. This process proceeds through the formation of a dithiocarbamate (B8719985) salt, which can then be desulfurized in situ to generate an isothiocyanate that subsequently reacts with another amine to form the thiourea. nih.govorganic-chemistry.org
Another innovative, non-isothiocyanate route involves the use of in situ generated dithiocarbamates of secondary amines which then react with arylamines to produce trisubstituted thioureas. rsc.orgrsc.org This method avoids the direct handling of potentially hazardous isothiocyanates. rsc.org Additionally, the use of thiocarbamoyl benzotriazoles as stable and easy-to-handle isothiocyanate equivalents has been reported. rsc.orgrsc.org
Targeted Synthesis of N-Ethyl-N-(3-ethylphenyl)thiourea
The targeted synthesis of this compound would most directly be achieved through the condensation of ethyl isothiocyanate with N-ethyl-3-ethylaniline.
Reaction Scheme:
Reactants: Ethyl isothiocyanate and N-ethyl-3-ethylaniline Product: this compound
Alternatively, one could consider the reaction of 3-ethylphenyl isothiocyanate with diethylamine. The choice of reactants would depend on the commercial availability and cost of the starting materials. The synthesis of the requisite isothiocyanates can be achieved from the corresponding primary amines and carbon disulfide, often mediated by a reagent like tosyl chloride. organic-chemistry.org
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
To maximize the yield and purity of this compound, several reaction parameters can be optimized. These include the choice of solvent, reaction temperature, and the use of catalysts.
For the condensation of isocyanates and isothiocyanates with amines, a screening of various conditions, including pH and the equivalents of substrate, can be performed to achieve efficient coupling and minimize by-product formation. researchgate.netscispace.com In some cases, the use of a basic solid support like magnesium oxide in a solventless system under microwave irradiation has been shown to be effective for the synthesis of disubstituted thioureas and ureas. nih.gov
The reaction time is also a critical parameter. For instance, in the mechanochemical synthesis of N,N'-disubstituted thioureas, the combination of an electron-withdrawing group on the amine and an electron-donating group on the isothiocyanate can necessitate longer reaction times to achieve quantitative conversion. nih.gov
Exploration of Green Chemistry Principles in Thiourea Synthesis (e.g., Mechanochemical Synthesis)
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Green chemistry principles, such as waste prevention, atom economy, and the use of safer solvents and reaction conditions, are being increasingly applied to the synthesis of thioureas. researchgate.net
Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, has emerged as a powerful green alternative to traditional solution-based synthesis. nih.gov This solvent-free approach often leads to quantitative yields of thioureas with minimal workup. nih.govrsc.orgrsc.org Both manual grinding and automated ball milling have been successfully employed for the synthesis of a variety of thioureas. nih.gov Liquid-assisted grinding (LAG), where a small amount of liquid is added to the solid reactants, can further enhance reaction rates. rsc.org
Advanced Spectroscopic Characterization and Molecular Structure Elucidation
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in N-Ethyl-N-(3-ethylphenyl)thiourea by probing their distinct vibrational modes.
The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The N-H stretching vibrations typically appear as sharp and strong bands in the region of 3011–3335 cm⁻¹. researchgate.net The presence of both aromatic and aliphatic C-H bonds is evidenced by stretching vibrations observed in their respective characteristic regions. A significant and strong intensity band corresponding to the C=S (thione) stretching vibration is expected in the range of 1213–1284 cm⁻¹. researchgate.net Furthermore, the spectrum would display bands related to C-N stretching and various bending vibrations for the N-H, CH₂, and CH₃ groups, providing a complete vibrational fingerprint of the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretching | 3011 - 3335 | Strong, Sharp |
| Aromatic C-H Stretching | ~3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretching | ~2850 - 2960 | Medium |
| C=S Stretching (Thione) | 1213 - 1284 | Strong |
| C-N Stretching | ~1300 - 1400 | Medium to Strong |
| N-H Bending | ~1500 - 1650 | Medium |
| CH₂/CH₃ Bending | ~1375 - 1465 | Medium |
Raman Spectroscopy
Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would prominently feature the C=S stretching vibration, often observed between 700 and 750 cm⁻¹ in thiourea (B124793) derivatives. researchgate.net The aromatic ring stretching vibrations would also be clearly visible. Skeletal deformations and C-S stretching modes are typically found in the 400-500 cm⁻¹ region. researchgate.net The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H Stretching | ~3000 - 3100 |
| Aliphatic C-H Stretching | ~2850 - 2960 |
| Aromatic Ring Stretching | ~1580 - 1610 |
| C=S Stretching | ~700 - 750 |
| Skeletal Deformation / C-S Stretch | ~400 - 500 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound, providing detailed information about the chemical environment, connectivity, and spatial arrangement of the atoms.
The ¹H NMR spectrum of this compound would exhibit distinct signals for each type of proton in the molecule. The N-H protons are expected to appear as singlet resonances, with the proton adjacent to the aromatic ring being more de-shielded and resonating in the region of 7.60–8.20 ppm due to anisotropic effects. researchgate.net The protons of the aromatic ring on the 3-ethylphenyl group would produce a complex multiplet pattern in the aromatic region (typically 6.80–7.40 ppm). The ethyl group attached to the nitrogen would show a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, with their chemical shifts influenced by the adjacent nitrogen atom. Similarly, the ethyl group on the phenyl ring would present a quartet and a triplet.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| N-H (adjacent to aryl) | 7.60 - 8.20 | Singlet |
| Aromatic H | 6.80 - 7.40 | Multiplet |
| N-CH₂-CH₃ | ~3.5 - 4.0 | Quartet |
| Phenyl-CH₂-CH₃ | ~2.6 - 2.8 | Quartet |
| N-CH₂-CH₃ | ~1.1 - 1.4 | Triplet |
| Phenyl-CH₂-CH₃ | ~1.2 - 1.5 | Triplet |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. A key signal for this compound is the resonance of the thiocarbonyl (C=S) carbon, which is typically found in the downfield region around 180.2 ppm. daneshyari.com The aromatic carbons would resonate in the range of approximately 110–145 ppm, with the carbon atom attached to the nitrogen and the ethyl group showing distinct shifts. The carbons of the ethyl group attached to the nitrogen would appear in the aliphatic region, as would the carbons of the ethyl group on the phenyl ring, with the methylene carbons being more downfield than the methyl carbons.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C=S (Thione) | ~180.2 |
| Aromatic C (Substituted) | ~135 - 145 |
| Aromatic C-H | ~110 - 130 |
| N-CH₂-CH₃ | ~40 - 45 |
| Phenyl-CH₂-CH₃ | ~28 - 32 |
| Phenyl-CH₂-CH₃ | ~14 - 16 |
| N-CH₂-CH₃ | ~13 - 15 |
To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: A COSY spectrum would reveal the correlations between protons that are coupled to each other, for instance, confirming the connectivity between the methylene and methyl protons within each ethyl group.
HSQC: An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. This would allow for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry serves as a primary tool for confirming the molecular weight of this compound and for elucidating its structural components through fragmentation analysis. The compound's molecular formula is C₁₁H₁₆N₂S, yielding a calculated molecular weight of approximately 208.36 g/mol . Upon electron impact ionization, a molecular ion peak [M]⁺• would be observed at m/z 208.
The fragmentation patterns of N-aryl-N'-alkyl thioureas are well-documented and predictable. researchgate.netacs.org The principal cleavage pathways involve the bonds adjacent to the central thiocarbonyl carbon atom. researchgate.net For this compound, fragmentation is expected to proceed through several key routes, initiated by the ionization of the sulfur atom, which is the preferred charge location in thioureas. researchgate.net
Primary Fragmentation Pathways:
Cleavage of the N-C(aryl) bond: This is a common fragmentation route, leading to the formation of a 3-ethylaniline (B1664132) radical and the [CH₃CH₂NHCS]⁺ ion, or the 3-ethylphenylamino radical and the [C₂H₅NCS]⁺• ion.
Formation of Isothiocyanates: Rearrangement and cleavage can lead to the formation of stable isothiocyanate fragments. The detection of the 3-ethylphenyl isothiocyanate ion, [C₂H₅C₆H₄NCS]⁺•, at m/z 163 is highly probable.
Alpha-Cleavage: Cleavage of the C-C bond alpha to the aromatic ring can result in the loss of a methyl radical (•CH₃) from the ethylphenyl group, leading to a fragment at m/z 193.
Loss of Sulfhydryl Radical: The elimination of a sulfhydryl radical (•SH) or a substituted sulfhydryl radical is another characteristic pathway for thioureas. researchgate.net
A summary of the expected prominent ions in the mass spectrum is provided in the table below.
Table 1: Proposed Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Formula |
|---|---|---|
| 208 | Molecular Ion | [C₁₁H₁₆N₂S]⁺• |
| 193 | Loss of methyl radical from ethylphenyl group | [C₁₀H₁₃N₂S]⁺ |
| 179 | Loss of ethyl radical | [C₉H₁₁N₂S]⁺ |
| 163 | 3-ethylphenyl isothiocyanate | [C₉H₉NS]⁺• |
| 121 | 3-ethylaniline | [C₈H₁₁N]⁺• |
| 88 | Ethyl isothiocyanate | [C₃H₅NS]⁺• |
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction provides definitive information on the three-dimensional arrangement of atoms and molecules in the solid state. Although a crystal structure for this compound is not publicly available, analysis of closely related N,N,N'-trisubstituted thioureas allows for a detailed prediction of its molecular conformation and crystal packing. nih.govnih.gov
The conformation of this compound is dictated by the electronic and steric properties of its substituents. The core thiourea moiety, S=C-N₂, is expected to be nearly planar due to the delocalization of π-electrons. nih.gov However, significant steric hindrance between the ethyl group and the 3-ethylphenyl group would likely lead to a folded or twisted conformation. nih.gov
The phenyl ring is anticipated to be twisted with respect to the thiourea plane, with a notable torsion angle. For example, in N,N-di-n-butyl-N′-phenylthiourea, a similar N-aryl-N',N'-dialkylthiourea, the C(aryl)−N−C(S)−N torsion angle is approximately 55.5°. nih.gov The orientation of the substituents relative to the C=S bond can be described as syn or anti. The molecule will adopt a conformation that minimizes steric repulsion while optimizing electronic stabilization.
Based on analogous structures, the key bond lengths and angles can be estimated as presented in Table 2. nih.govscispace.com The C=S double bond is typically around 1.70 Å, and the C-N bonds within the thiourea core are intermediate between single and double bonds, measuring approximately 1.34-1.36 Å, indicating electron delocalization. nih.gov
Table 2: Typical Crystallographic Parameters for a Disubstituted Thiourea Moiety
| Parameter | Typical Value |
|---|---|
| C=S Bond Length | ~1.70 Å |
| C(S)-N(H) Bond Length | ~1.36 Å |
| C(S)-N(R₂) Bond Length | ~1.34 Å |
| N-C-S Bond Angle | ~121° |
| N-C-N Bond Angle | ~117° |
| C(aryl)-N-C(S)-N Torsion Angle | ~50-70° |
The supramolecular assembly of thiourea derivatives in the crystalline state is primarily governed by a network of hydrogen bonds and other weak interactions. researchgate.netnih.gov The most significant interaction is the intermolecular hydrogen bond between the secondary amine proton (N-H) and the sulfur atom of the thiocarbonyl group (C=S) of an adjacent molecule. mdpi.com
This robust N-H···S interaction frequently leads to the formation of centrosymmetric dimers, which create a characteristic R²₂(8) ring motif. nih.govnih.gov These dimers then act as building blocks for the extended crystal lattice.
C-H···S Interactions: Hydrogen atoms from the ethyl groups or the phenyl ring can form weak hydrogen bonds with the sulfur atom. mdpi.com
π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions with those of neighboring molecules, further stabilizing the three-dimensional structure. researchgate.net
C-H···π Interactions: Hydrogen atoms from the ethyl substituents of one molecule can interact with the π-electron system of the phenyl ring of another molecule. nih.gov
These combined forces dictate a highly ordered, three-dimensional crystalline architecture, where molecules are efficiently packed through a hierarchy of directional intermolecular interactions. nih.govresearchgate.net
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-Ethyl-N-(3-ethylphenyl)thiourea, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are instrumental in predicting its molecular properties. doaj.orguaeu.ac.ae
Geometry Optimization and Prediction of Stable Conformations
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For a flexible molecule like this compound, multiple low-energy conformations may exist. These arise from the rotation around single bonds, such as the C-N and C-C bonds of the ethyl and phenyl groups.
Computational studies on similar disubstituted thiourea (B124793) compounds have shown that they can exist in different stable configurations, often referred to as cis-trans (CT) and trans-trans (TT) conformers, depending on the orientation of the substituents relative to the thiocarbonyl (C=S) group. doaj.orgresearchgate.net The relative energies of these conformers can be calculated to predict the most abundant form at equilibrium. For this compound, it is expected that the trans-trans conformation would be more stable due to reduced steric hindrance between the ethyl and 3-ethylphenyl groups.
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| Trans-Trans | 0.00 | C-N-C=S: ~180, N-C-C(phenyl): ~180 |
| Cis-Trans | 2.5 - 4.0 | C-N-C=S: ~0, N-C-C(phenyl): ~180 |
| Trans-Cis | 3.0 - 5.0 | C-N-C=S: ~180, N-C-C(phenyl): ~0 |
| Cis-Cis | > 5.0 | C-N-C=S: ~0, N-C-C(phenyl): ~0 |
| Note: These are hypothetical values for illustrative purposes based on typical findings for similar molecules. |
Calculation of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations provide information about the distribution of electrons and the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the sulfur and nitrogen atoms of the thiourea moiety, as these are the most electron-rich parts of the molecule. The LUMO is likely to be distributed over the aromatic ring and the thiocarbonyl group, which can accept electron density. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
| Note: These are hypothetical values for illustrative purposes. |
Simulation of Vibrational Spectra and Correlation with Experimental Data
Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the predicted structure and to aid in the assignment of experimental spectral bands. For this compound, characteristic vibrational frequencies would include the N-H stretching, C=S stretching, and various vibrations of the phenyl and ethyl groups.
Molecular Dynamics Simulations for Solution-Phase Conformations and Dynamics
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of molecules in a solvent environment. MD simulations model the movement of atoms over time, taking into account the interactions with surrounding solvent molecules.
For this compound, MD simulations would provide insights into its conformational flexibility in solution, the stability of different conformers, and the dynamics of intramolecular hydrogen bonding. This is particularly relevant for understanding how the molecule behaves in a biological or chemical reaction medium.
Hirshfeld Surface Analysis and Non-Covalent Interaction (NCI) Plot Studies for Supramolecular Interactions
The way molecules pack together in a solid state is governed by intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions. nih.gov By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts, such as hydrogen bonds and van der Waals interactions, can be identified.
For this compound, Hirshfeld analysis would likely reveal the presence of N-H···S hydrogen bonds, which are common in thiourea derivatives and play a significant role in their crystal packing. nih.gov Other interactions, such as C-H···π and π-π stacking between the phenyl rings, would also be expected.
Non-Covalent Interaction (NCI) plots provide a complementary visualization of non-covalent interactions in real space, distinguishing between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) interactions. researchgate.net
Computational Studies on Reaction Mechanisms and Energetics
Computational chemistry can be used to explore the potential reaction pathways of this compound. By calculating the energies of reactants, transition states, and products, the feasibility of a proposed reaction mechanism can be assessed. For example, the mechanism of its synthesis or its participation in subsequent chemical reactions could be investigated. This would involve locating the transition state structures and calculating the activation energies for each step of the reaction. Such studies are crucial for understanding the reactivity and for the rational design of new synthetic routes or novel derivatives. nih.gov
Coordination Chemistry and Metal Complexation
N-Ethyl-N-(3-ethylphenyl)thiourea as a Polydentate Ligand: Exploration of Coordination Potential
This compound possesses multiple donor atoms, primarily the sulfur and nitrogen atoms of the thiourea (B124793) backbone, which grant it the ability to act as a polydentate ligand. nih.govmdpi.com The presence of both soft (sulfur) and hard (nitrogen) donor sites allows for versatile coordination with a variety of metal ions. uobasrah.edu.iq The lone pair of electrons on the sulfur atom makes it a primary site for coordination with soft metal ions. Concurrently, the nitrogen atoms can also participate in bonding, leading to various coordination modes.
The ethyl and ethylphenyl substituents on the nitrogen atoms introduce steric and electronic effects that influence the coordination geometry and stability of the resulting metal complexes. These substituents can modulate the electron density on the donor atoms, thereby affecting the strength of the metal-ligand bond. The flexibility of the N-C bonds allows the ligand to adopt different conformations to accommodate the geometric preferences of various metal centers. This adaptability is crucial in the formation of stable and diverse metal-thiourea architectures. mdpi.com
Synthesis of Metal Complexes with Transition Metal Ions
The synthesis of metal complexes involving this compound can be achieved through straightforward reactions with various transition metal salts. materialsciencejournal.org Typically, the ligand is dissolved in a suitable organic solvent, such as ethanol (B145695) or methanol (B129727), and a solution of the metal salt is added, often with stirring at room temperature. materialsciencejournal.org The resulting complexes can then be isolated by precipitation and filtration.
A wide array of transition metal ions have been successfully complexed with thiourea derivatives, including:
Copper(I) and Copper(II): Copper(II) salts often get reduced to Copper(I) in the presence of thiourea ligands, which act as reducing agents due to the high affinity of sulfur for Cu(I). uobasrah.edu.iqrsc.org
Silver(I) and Gold(I): These group 11 metals readily form complexes with thiourea ligands. nih.gov
Platinum(II) and Palladium(II): These d⁸ metals are known to form stable square planar complexes with thiourea derivatives. nih.govresearchgate.net
Nickel(II): Nickel(II) can form complexes with various geometries, including square planar and octahedral, depending on the ligand and reaction conditions. researchgate.netcardiff.ac.uk
Cobalt(II): Cobalt(II) typically forms tetrahedral or octahedral complexes. nih.gov
Iron(III): While less common, iron complexes with thiourea ligands have also been explored.
The stoichiometry of the reactants (metal-to-ligand ratio) plays a critical role in determining the final product, with different ratios leading to complexes with varying numbers of coordinated ligands. rsc.org
Structural Characterization of Metal-Thiourea Complexes
The structural elucidation of metal complexes of this compound is paramount to understanding their properties. Various analytical techniques are employed for this purpose, with single-crystal X-ray diffraction being the most definitive method for determining the solid-state structure.
Thiourea ligands, including this compound, can exhibit several coordination modes:
S-donor (Monodentate): This is the most common coordination mode, where the ligand binds to the metal center exclusively through the sulfur atom. researchgate.netresearchgate.net This is particularly prevalent with soft metal ions.
N,S-chelation (Bidentate): In this mode, both a nitrogen atom and the sulfur atom of the thiourea backbone coordinate to the same metal center, forming a chelate ring. mdpi.com This mode of coordination can enhance the stability of the complex.
O,S-chelation (Bidentate): For acylthiourea derivatives, where a carbonyl group is present, coordination can occur through the carbonyl oxygen and the thiourea sulfur, forming a stable six-membered chelate ring. nih.govcardiff.ac.uk While not directly applicable to this compound itself, this mode is important in the broader context of thiourea coordination chemistry.
Bridging Ligand: The thiourea ligand can also bridge two metal centers, with the sulfur atom coordinating to both. mdpi.com
The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions.
The coordination of this compound to a metal center results in specific stereochemical arrangements. The geometry around the metal ion is influenced by its d-electron configuration and the number and nature of the coordinated ligands.
Common geometries observed in metal-thiourea complexes include:
Tetrahedral: Often observed for d¹⁰ metal ions like Cu(I) and Zn(II), as well as for some Co(II) complexes. rsc.orgnih.gov
Square Planar: Characteristic of d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). nih.govnih.gov
Trigonal Planar: This geometry is less common but can be adopted by Cu(I). nih.gov
Octahedral: Typically found for metal ions that can accommodate six ligands, such as some Ni(II) and Co(II) complexes. uobasrah.edu.iqresearchgate.net
The ethylphenyl substituent can influence the stereochemistry by creating steric hindrance that may favor one geometry over another.
Investigation of Electronic Properties and Bonding in Metal-Thiourea Architectures
The electronic properties and the nature of the bonding in metal complexes of this compound are investigated using a combination of spectroscopic techniques and theoretical calculations.
Infrared (IR) Spectroscopy: The C=S stretching vibration in the IR spectrum of the free ligand is a key diagnostic peak. Upon coordination to a metal center through the sulfur atom, this band typically shifts to a lower frequency, providing evidence of metal-sulfur bond formation. mdpi.com Conversely, shifts in the N-H and C-N stretching frequencies can indicate the involvement of nitrogen in coordination.
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and charge transfer bands. These spectra are useful in determining the geometry of the complex. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons near the donor atoms upon complexation provide insights into the coordination mode. nih.gov
Computational Studies: Density Functional Theory (DFT) calculations are increasingly used to model the electronic structure, bonding, and geometric parameters of these complexes, complementing experimental data. uaeu.ac.ae
These studies reveal that the bonding in these complexes is a combination of sigma donation from the ligand to the metal and, in some cases, pi-backbonding from the metal to the ligand.
Catalytic Applications of this compound Metal Complexes
Metal complexes derived from thiourea ligands have shown promise as catalysts in various organic transformations. The presence of both a metal center and a flexible ligand framework can facilitate catalytic cycles.
While specific catalytic applications for this compound complexes are not extensively documented in the provided search results, related thiourea-metal complexes have demonstrated catalytic activity. For instance, palladium complexes of sterically bulky N,N'-disubstituted thioureas have been shown to be highly active catalysts for Heck and Suzuki coupling reactions. nih.gov The steric hindrance provided by the bulky substituents can prevent the formation of inactive polynuclear species and stabilize the active catalytic species.
The potential for this compound metal complexes to act as catalysts warrants further investigation, particularly in reactions such as C-C bond formation, oxidation, and reduction, where related thiourea complexes have shown efficacy. semanticscholar.org
Homogeneous Catalysis
There is currently no specific information available in the reviewed scientific literature detailing the use of this compound or its metal complexes in homogeneous catalysis. While general studies on other thiourea ligands suggest potential for such applications, dedicated research on this particular compound is absent.
Heterogeneous Catalysis (e.g., as Precursors for Nanocatalysts)
Similarly, the use of this compound as a precursor for the synthesis of nanocatalysts for heterogeneous applications has not been documented in the available literature. The concept of using metal-thiourea complexes as single-source precursors for the preparation of metal sulfide (B99878) nanoparticles is a known strategy. These nanoparticles can then be employed as heterogeneous catalysts. However, no studies have specifically reported the application of this methodology using this compound.
Supramolecular Chemistry and Self Assembly Phenomena
Analysis of Intermolecular Hydrogen Bonding Networks
The primary drivers of self-assembly in thiourea-based systems are intermolecular hydrogen bonds. The N-H protons of the thiourea (B124793) group readily engage in hydrogen bonding with suitable acceptors. The sulfur atom, though a weaker hydrogen bond acceptor than its oxygen counterpart in urea (B33335), plays a crucial role in directing crystal packing.
In the solid state, thiourea derivatives often form centrosymmetric dimers through a pair of N-H···S hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. This pattern is a common and predictable feature in the crystal engineering of thioureas. While a crystal structure for N-Ethyl-N-(3-ethylphenyl)thiourea is not available in the retrieved documents, the closely related structure of N-[(3-ethylphenyl)carbamothioyl]-2,2-diphenylacetamide provides significant insight. In this molecule, which contains the N-(3-ethylphenyl)thiourea core, intermolecular N-H···O hydrogen bonds link molecules into one-dimensional chains along the nih.gov crystal axis. scispace.com This demonstrates the thiourea backbone's capacity to form extended, ordered networks.
In other complex thiourea derivatives, such as chiral organocatalysts, intricate networks of N-H···S, O-H···S, and N-H···O bonds dictate the supramolecular arrangement, leading to the formation of zigzag chains or layered structures. researchgate.netresearchgate.net For example, some heterocyclic thioureas form 2D sheet networks through a combination of N-H···S bridged dimers and N-H···Py (pyridine) chains. nih.gov These examples highlight the versatility of the thiourea group in forming diverse and complex hydrogen-bonded assemblies.
Table 1: Hydrogen Bonding Parameters in a Related Thiourea Derivative scispace.com
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠(DHA) (°) |
| N1-H1N1···O16ⁱ | 0.82(3) | 2.10(3) | 2.910(3) | 170(3) |
| N2-H1N2···O1 | 0.81(3) | 2.12(3) | 2.610(3) | 118(2) |
| C21-H21A···S1 | 0.98 | 2.87 | 3.693(3) | 142 |
| Symmetry code: (i) x+1, y, z. Data from the crystal structure of N-[(3-ethylphenyl)carbamothioyl]-2,2-diphenylacetamide. |
Role of this compound in Molecular Recognition Systems
The hydrogen-bonding capability of the thiourea group is central to its function in molecular recognition. Thiourea-based receptors are designed to bind specific anions or neutral molecules through directed hydrogen bonds. The two N-H groups can act in concert to bind a single substrate, leading to strong and selective interactions.
While specific studies on this compound as a molecular receptor were not found, the broader class of N,N'-disubstituted thioureas serves as a well-established platform for this purpose. They are particularly effective as organocatalysts, where they activate electrophiles through hydrogen bonding. analis.com.my For instance, bifunctional thiourea-amine catalysts activate both the electrophile (e.g., lactide) and the nucleophile (the initiating alcohol) simultaneously, facilitating reactions like ring-opening polymerization. analis.com.my The thiourea moiety's acidity, and thus its hydrogen-bonding strength, can be tuned by the electronic nature of its substituents. Electron-withdrawing groups enhance the acidity of the N-H protons, leading to stronger binding and higher catalytic activity. scispace.com
The conformation of the thiourea group—whether the N-H bonds are cis or trans to each other relative to the C=S bond—is also critical. A cis-cis conformation allows both N-H groups to converge on a single acceptor site on a substrate, which can be crucial for catalytic activation. analis.com.my The ethyl and 3-ethylphenyl groups in this compound would influence this conformational preference through steric and electronic effects, thereby modulating its potential recognition properties.
Thiourea derivatives have also been synthesized for the sensing of ions. For example, certain derivatives act as naked-eye sensors for mercury (Hg²⁺) and silver (Ag⁺) ions, with the binding event causing a visible color change. researchgate.net This sensing capability relies on the coordination of the metal ion by the sulfur and nitrogen atoms of the thiourea scaffold.
Crystal Engineering Strategies for Tailored Solid-State Architectures
Crystal engineering aims to design and synthesize crystalline solids with desired structures and properties. The thiourea group is a reliable and predictable building block for these strategies due to its strong tendency to form specific hydrogen-bonding patterns, such as the R²₂(8) dimer motif.
In the crystal structure of the related compound, N-[(3-ethylphenyl)carbamothioyl]-2,2-diphenylacetamide, the molecules are linked into one-dimensional chains by N-H···O bonds. scispace.com This demonstrates how the introduction of another hydrogen bond acceptor (the carbonyl oxygen) can override the common thiourea-thiourea dimer motif, leading to a different supramolecular architecture. This highlights a key strategy in crystal engineering: the rational introduction of competing functional groups to guide self-assembly towards a desired outcome.
The selection of crystallization solvent can also influence the final crystal form (polymorphism), as different solvents can interact with the molecule and favor different packing arrangements. The formation of different conformers (trans-cis vs. trans-trans) can also lead to different packing motifs, a phenomenon that is sensitive to both substituent effects and the crystallization environment. analis.com.my
Table 2: Crystallographic Data for a Related Thiourea Compound scispace.com
| Parameter | N-[(3-ethylphenyl)carbamothioyl]-2,2-diphenylacetamide |
| Chemical Formula | C₂₃H₂₂N₂OS |
| Formula Weight | 374.49 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 10.0608 (2) |
| b (Å) | 17.9092 (5) |
| c (Å) | 10.8495 (3) |
| V (ų) | 1954.87 (9) |
| Z | 4 |
| Temperature (K) | 100 |
Investigation of Self-Assembly Processes in Different Phases (Solution, Solid-State)
The self-assembly of thiourea derivatives is observable in both the solution and solid phases. In solution, the equilibrium between different conformations (e.g., trans-trans, trans-cis, cis-cis) is a key consideration. analis.com.my These conformational equilibria can be studied using techniques like NMR spectroscopy. The presence and strength of hydrogen bonding to solvent molecules or other solutes can shift these equilibria. For catalytically active thioureas, the formation of hydrogen-bonded complexes with substrates in solution is the first step in the molecular recognition and activation process. analis.com.my
Upon crystallization, the molecules adopt a specific conformation and arrangement that is locked into the solid-state structure. The transition from a dynamic solution-phase equilibrium to a static solid-state structure is the essence of the self-assembly process. X-ray crystallography is the definitive method for analyzing these solid-state assemblies.
The study of N-[(3-ethylphenyl)carbamothioyl]-2,2-diphenylacetamide provides a clear example of this transition. scispace.com In solution, the molecule likely exists in a dynamic equilibrium of conformations. Upon crystallization from DMSO, it adopts a specific trans-cis conformation stabilized by an intramolecular N-H···O hydrogen bond. This conformation then assembles into infinite one-dimensional chains via intermolecular N-H···O hydrogen bonds, demonstrating a hierarchical self-assembly process where intramolecular forces dictate conformation and intermolecular forces dictate the extended packing. scispace.com
Exploration of Thiourea-Based Scaffolds for Supramolecular Materials Design
The predictable hydrogen-bonding behavior and synthetic accessibility of thioureas make them excellent scaffolds for the design of advanced supramolecular materials. By attaching thiourea units to different molecular frameworks, researchers can create materials with tailored properties for applications in catalysis, sensing, and materials science.
For example, thiourea groups have been incorporated into larger, more complex architectures, including tripodal structures for anion transport and carbohydrate scaffolds for organocatalysis. mdpi.com The ability to synthesize N,N'-disubstituted thioureas with a wide variety of functional groups allows for fine-tuning of the scaffold's properties. The this compound molecule itself can be considered a fundamental building block. It could be incorporated into polymers or larger discrete structures to impart specific recognition or assembly properties.
The synthesis of such scaffolds often involves the reaction of an isothiocyanate with an amine. For instance, novel thiourea derivatives have been prepared by reacting 2-(4-ethylphenoxymethyl)benzoyl isothiocyanate with various aromatic amines. mdpi.com These compounds can then be used to create functional materials, such as coatings for medical surfaces that inhibit biofilm formation. mdpi.com This demonstrates the practical application of thiourea-based scaffolds in creating materials with specific biological functions, driven by the supramolecular interactions of the thiourea core.
Applications in Advanced Materials Science
Utilization of N-Ethyl-N-(3-ethylphenyl)thiourea as a Functional Building Block
Thiourea (B124793) derivatives are recognized as valuable building blocks in both heterocyclic and supramolecular chemistry. The presence of both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S) allows for the formation of predictable and robust supramolecular assemblies. In the case of this compound, the ethyl and ethylphenyl groups can be tailored to direct the self-assembly process, leading to the formation of intricate one-, two-, and three-dimensional networks. These supramolecular structures are of interest for applications in crystal engineering, and the design of porous materials.
Furthermore, the thiourea core is a precursor for the synthesis of various heterocyclic compounds, such as thiazoles and pyrimidines, which are important scaffolds in materials with interesting optical and electronic properties. The reactivity of the thiourea group in this compound could be harnessed to construct complex molecular architectures with tailored functionalities.
Role as Precursors for the Synthesis of Metal Sulfide (B99878) Nanomaterials
Thiourea and its derivatives are widely employed as sulfur sources for the synthesis of metal sulfide nanoparticles. These nanoparticles, including cadmium sulfide (CdS) and zinc sulfide (ZnS), are of significant interest for their quantum confinement effects, leading to size-tunable optical and electronic properties. The thermal decomposition of metal-thiourea complexes provides a convenient route to these nanomaterials.
This compound can act as a ligand to form complexes with various metal ions. The decomposition of such complexes would yield metal sulfide nanoparticles, with the organic substituents influencing the growth, size, and surface chemistry of the resulting nanocrystals. The ethyl and ethylphenyl groups can act as capping agents, preventing agglomeration and controlling the particle size, which in turn dictates the quantum mechanical properties of the nanomaterials. The choice of substituents on the thiourea ligand can affect the decomposition temperature and reaction kinetics, offering a handle to fine-tune the synthesis of metal sulfide quantum dots for applications in bioimaging and optoelectronics.
| Thiourea Derivative | Metal Salt | Resulting Nanoparticle | Potential Application |
| General N,N'-dialkylthiourea | Cadmium Acetate (B1210297) | Cadmium Sulfide (CdS) | Quantum Dots, Photodetectors |
| General N-arylthiourea | Zinc Chloride | Zinc Sulfide (ZnS) | Bio-imaging, Sensors |
| This compound (projected) | Lead Nitrate | Lead Sulfide (PbS) | Infrared Detectors, Solar Cells |
Integration into Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the desirable properties of both organic components (processability, flexibility, and tunable functionality) and inorganic components (thermal stability, mechanical strength, and unique electronic or optical properties). The ability of the thiourea moiety in this compound to coordinate with metal ions makes it an excellent candidate for incorporation into such hybrid materials.
For instance, it could be used as an organic linker in the synthesis of metal-organic frameworks (MOFs). The ethylphenyl groups would influence the pore size and functionality of the resulting MOF, which could have applications in gas storage, separation, and catalysis. Similarly, this compound could be integrated into hybrid perovskite materials, where the thiourea group could interact with the metal halide framework, potentially influencing the material's stability and optoelectronic properties for solar cell applications.
Potential Applications in Molecular Electronics and Optoelectronic Devices
The field of molecular electronics aims to use single molecules or small ensembles of molecules as active components in electronic devices. The thiourea functional group is known to bind effectively to gold surfaces, a common electrode material in molecular electronics. Therefore, this compound could potentially be used to form self-assembled monolayers (SAMs) on gold electrodes, creating molecular junctions.
The electrical conductivity of such a junction would be influenced by the electronic structure of the molecule, including the ethyl and ethylphenyl substituents. By modifying these groups, the charge transport characteristics could be tuned. Furthermore, the incorporation of photoactive groups into the aromatic ring could lead to photo-responsive molecular switches or photodetectors. The inherent asymmetry of this compound might also lead to interesting rectifying (diode-like) behavior in a molecular junction.
| Material Type | Key Feature | Potential Application |
| Metal Sulfide Nanoparticles | Quantum Confinement | Light Emitting Diodes (LEDs) |
| Hybrid Perovskites | Tunable Bandgap | Solar Cells |
| Self-Assembled Monolayers | Molecular Rectification | Diodes, Switches |
Exploration in Polymer Chemistry and Functional Coatings
Thiourea derivatives can be incorporated into polymers to impart specific functionalities. This compound could be polymerized, for example, through reactions involving the aromatic ring, or it could be used as a functional additive in existing polymer matrices. The presence of the thiourea group can enhance the thermal stability and flame retardancy of polymers.
Moreover, the ability of the thiourea group to interact with metal surfaces makes it a promising component for functional coatings. A polymer incorporating this compound could be used to create anti-corrosion coatings on metals. The organic side chains would provide a hydrophobic barrier, while the thiourea groups would ensure strong adhesion to the metal surface. Additionally, the incorporation of this compound into coatings could be explored for applications requiring specific optical properties, such as anti-reflective or scratch-resistant coatings.
Investigation of Molecular Interactions and Biological Research Methodologies
In Vitro Enzyme Inhibition Studies as Research Models
In vitro enzyme inhibition studies are fundamental in determining the potential of N-Ethyl-N-(3-ethylphenyl)thiourea as a modulator of enzyme activity. These assays are conducted in a controlled laboratory setting, outside of a living organism, to observe the direct interaction between the compound and specific enzymes.
Urease is a metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.gov Its inhibition is a key target in medicine, particularly for treating infections caused by bacteria like Helicobacter pylori. nih.gov Thiourea (B124793) derivatives are a class of organic compounds that have shown significant potential as urease inhibitors due to their structural similarity to urea. nih.gov
The investigation into the urease inhibitory activity of this compound involves determining its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the enzyme's activity by 50%. Further kinetic studies are performed to elucidate the mechanism of inhibition. By measuring the rate of reaction at various substrate and inhibitor concentrations, Lineweaver-Burk plots can be generated. nih.gov These plots help to distinguish between different types of inhibition, such as competitive, non-competitive, or uncompetitive. For instance, a non-competitive inhibitor binds to a site on the enzyme other than the active site, resulting in a decreased Vmax (maximum reaction velocity) while the Km (Michaelis constant) remains unchanged. nih.gov The inhibition constant (Ki), which quantifies the inhibitor's binding affinity to the enzyme, can also be determined from these kinetic analyses. nih.gov
Table 1: Example of Urease Inhibition Kinetic Data
| Compound | IC₅₀ (µM) | Inhibition Type | Ki (µM) |
|---|---|---|---|
| This compound | 2.5 ± 0.1 | Non-competitive | 1.8 ± 0.2 |
| Thiourea (Standard) | 21.5 ± 0.5 | Competitive | 15.2 ± 0.7 |
Note: Data is illustrative and based on typical findings for thiourea derivatives.
Beyond urease, the inhibitory potential of this compound against other hydrolase enzymes is also a subject of investigation. These enzymes play crucial roles in various physiological processes.
α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov The inhibitory activity is assessed by measuring the reduction in the rate of starch hydrolysis (for α-amylase) or the cleavage of a chromogenic substrate like p-nitrophenyl-α-D-glucopyranoside (for α-glucosidase). nih.gov
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are critical for regulating neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Their inhibition is a key approach in treating Alzheimer's disease. The assay for these enzymes typically uses a substrate that produces a colored product upon enzymatic cleavage, allowing for spectrophotometric measurement of the inhibition.
The effectiveness of the compound as an inhibitor for these enzymes is quantified by its IC₅₀ value.
Table 2: Example of Hydrolase Enzyme Inhibition Data (IC₅₀ values in µM)
| Compound | α-Amylase | α-Glucosidase | AChE | BChE |
|---|---|---|---|---|
| This compound | >100 | 55.3 ± 2.1 | 35.8 ± 1.5 | 42.1 ± 1.8 |
| Acarbose (Standard for α-Amylase/α-Glucosidase) | 15.2 ± 0.8 | 10.5 ± 0.5 | N/A | N/A |
| Galantamine (Standard for AChE/BChE) | N/A | N/A | 1.2 ± 0.1 | 5.6 ± 0.3 |
Note: Data is illustrative.
Antioxidant Activity Assessment Methodologies
Antioxidant activity refers to the ability of a compound to neutralize harmful free radicals, which are unstable molecules that can cause cellular damage through oxidative stress.
Two widely used methods to evaluate the antioxidant capacity of a compound are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govsemanticscholar.org
DPPH Assay: This method uses the stable free radical DPPH, which has a deep violet color and absorbs light at around 517 nm. nih.gov When an antioxidant compound donates a hydrogen atom to DPPH, it becomes reduced to a non-radical form, causing the color to fade. nih.govnih.gov The decrease in absorbance is proportional to the radical scavenging activity of the compound. nih.gov
ABTS Assay: In this assay, the ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate. nih.gov This radical has a blue-green color and a characteristic absorbance at 734 nm. semanticscholar.org In the presence of an antioxidant, the ABTS•+ is reduced, leading to a loss of color. semanticscholar.org
For both assays, the results are typically expressed as an IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the free radicals. nih.govsemanticscholar.org
Table 3: Example of Free Radical Scavenging Activity
| Compound | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) |
|---|---|---|
| This compound | 45.7 ± 3.2 | 30.1 ± 2.5 |
| Ascorbic Acid (Standard) | 5.2 ± 0.4 | 3.8 ± 0.3 |
Note: Data is illustrative.
Nucleic Acid and Protein Interaction Studies
Investigating how a compound interacts with DNA is crucial for understanding its potential as a therapeutic agent, particularly in cancer research. ijpsr.com These studies can reveal the binding mode and affinity of the compound to the DNA double helix. nih.gov
Several biophysical techniques are employed to characterize the interaction between this compound and DNA:
UV-Vis Spectroscopy: This technique is used to monitor changes in the absorption spectrum of DNA upon the addition of the compound. Intercalation, where the compound inserts itself between the base pairs of DNA, typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the DNA's absorption peak. nih.govnih.gov The binding constant (Kb) can be calculated from the spectral changes. nih.gov
Fluorescence Spectroscopy: This method is often used in competitive binding experiments. A fluorescent probe that is known to bind to DNA, such as ethidium (B1194527) bromide (an intercalator), is used. If the test compound displaces the probe from the DNA, a quenching (decrease) of the probe's fluorescence is observed, indicating that the compound binds to DNA. nih.gov
Cyclic Voltammetry (CV): This electrochemical technique measures the current response of a system to a varying potential. When a compound interacts with DNA, changes in its electrochemical properties, such as shifts in peak potentials, can be observed. nih.govmdpi.com This provides evidence of the interaction and can help in quantifying the binding affinity. nih.gov
Table 4: Example of DNA Interaction Parameters
| Method | Observation | Inferred Interaction | Binding Constant (Kb) (M⁻¹) |
|---|---|---|---|
| UV-Vis Spectroscopy | Hypochromism and red shift | Intercalation | 1.5 x 10⁴ |
| Fluorescence Quenching | Significant quenching of ethidium bromide fluorescence | Competitive binding | - |
| Cyclic Voltammetry | Shift in peak potential | DNA-compound adduct formation | 1.2 x 10⁴ |
| Viscometry | Increase in relative viscosity | Intercalation | - |
Note: Data is illustrative.
Protein Binding Studies and Molecular Docking Simulations
The interaction of small molecules with proteins is a cornerstone of drug action. Understanding these binding events at a molecular level is crucial for designing more effective and selective therapeutic agents. While specific experimental protein binding studies for this compound with human insulin (B600854) or ribosyltransferase are not extensively documented in the available literature, the principles of such investigations can be inferred from studies on related compounds and target proteins.
Molecular docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a protein target. For instance, studies on other thiourea derivatives have utilized molecular modeling to understand their interaction with various enzymes. researchgate.net In the context of human insulin, research has shown that synthetic receptors can bind to specific residues, such as the N-terminal phenylalanine, highlighting the potential for targeted molecular recognition. nih.gov Although not directly involving this compound, these studies provide a framework for how its binding to proteins like insulin or ribosyltransferase could be computationally modeled and experimentally validated.
In Vitro Cellular Research Methodologies
Cytotoxicity Assessment in Established Cancer Cell Lines
A critical step in evaluating the potential of a new compound is to assess its cytotoxicity against cancer cells. Standardized in vitro assays using established cancer cell lines are fundamental to this process.
Colon Cancer: Research on various thiourea derivatives has demonstrated their antiproliferative activity against human colon cancer cell lines, such as SW480, SW620, and HT-29. nih.govnih.govresearchgate.net These studies often reveal that the cytotoxic effects are more potent against metastatic cell lines. nih.gov
Prostate Cancer: Similarly, the cytotoxicity of thiourea analogs has been evaluated against prostate cancer cell lines like PC-3 and DU-145. researchgate.netnih.govnih.govnih.gov These investigations help in identifying compounds with potent anticancer activities. researchgate.net
Glioblastoma: The cytotoxic effects of various compounds, including those with potential relevance to thiourea derivatives, have been tested on glioblastoma cell lines such as U87Mg and A172. nih.govmdpi.commdpi.com These studies are crucial for understanding a compound's potential to treat aggressive brain tumors. nih.gov
The following table summarizes the cytotoxic effects of related thiourea compounds on various cancer cell lines, providing a comparative perspective.
| Cell Line | Cancer Type | Compound Type | Observed Effect |
| SW620 | Colon Cancer | Thiourea derivatives | High antiproliferative activity nih.gov |
| PC-3 | Prostate Cancer | Thiourea derivatives | Potent cytotoxic activities researchgate.net |
| U87Mg | Glioblastoma | Quinoin (for context) | Strong reduction in cell growth mdpi.com |
Evaluation of Cellular Selectivity in Comparative Models
An ideal anticancer agent should exhibit high toxicity towards cancer cells while sparing normal, healthy cells. Therefore, evaluating the cellular selectivity of a compound is a critical aspect of preclinical research. This is typically achieved by comparing the cytotoxic effects on cancer cell lines versus normal cell lines, such as human keratinocytes (HaCaT). nih.govmdpi.com Studies on substituted thiourea derivatives have shown favorable selectivity, with some compounds demonstrating significantly higher toxicity to cancer cells than to normal cells. nih.gov
Mechanistic Cellular Studies
To understand how a compound exerts its cytotoxic effects, various mechanistic studies are employed.
Trypan Blue Exclusion for Cell Viability: The trypan blue exclusion assay is a widely used method to differentiate viable from non-viable cells. nih.govresearchgate.netnih.govuobaghdad.edu.iq The principle lies in the fact that viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue. nih.gov This assay is often used to quantify the reduction in cancer cell numbers following treatment with a test compound. nih.gov
Apoptosis Induction Assays: Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate tumor cells. Assays to detect apoptosis are therefore crucial. These can include:
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method identifies early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells.
Caspase Activity Assays: Measuring the activity of caspases, key executioner enzymes in the apoptotic pathway, can confirm the induction of apoptosis.
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. nih.gov
Studies on thiourea derivatives have demonstrated their ability to induce apoptosis in various cancer cell lines. nih.govnih.gov For example, certain derivatives have been shown to induce late apoptosis in colon cancer cells. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. By systematically modifying the chemical structure of a molecule and observing the resulting changes in biological activity, researchers can identify key structural features responsible for its effects. mdpi.comresearchgate.net
For thiourea derivatives, SAR studies have revealed important insights. For instance, the nature and position of substituents on the phenyl rings can significantly influence their cytotoxic activity. nih.gov The introduction of electron-withdrawing groups has been found to enhance the antiproliferative properties of some diaryl(thio)urea derivatives. nih.gov Furthermore, increasing the lipophilicity of certain thiourea derivatives has been correlated with a decrease in activity against some targets, while in other series, it has led to increased potency. mdpi.com The presence of specific moieties, such as a piperazine (B1678402) ring, has been shown to enhance the potency and selectivity of certain thiourea compounds. mdpi.comresearchgate.net These studies are crucial for the rational design of new and more effective thiourea-based therapeutic agents.
Q & A
Q. What are the established synthetic routes for N-Ethyl-N-(3-ethylphenyl)thiourea, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via the reaction of ethylamine with phenyl isothiocyanate in organic solvents like ethanol or ethyl acetate under mild conditions . Key variables affecting yield include:
- Solvent choice : Polar aprotic solvents enhance reaction efficiency.
- Temperature : Controlled room temperature minimizes side reactions (e.g., oxidation).
- Stoichiometry : A 1:1 molar ratio of amine to isothiocyanate optimizes product formation.
Industrial-scale synthesis employs similar protocols but with rigorous purification steps (e.g., recrystallization) to achieve >95% purity .
Q. How can spectroscopic techniques (e.g., FT-IR, NMR) be utilized to characterize this thiourea derivative?
- FT-IR : Key peaks include ν(N–H) at ~3179 cm⁻¹, ν(C=S) at ~1190 cm⁻¹, and aromatic ν(C=C) at ~1528 cm⁻¹ .
- ¹H NMR : Aromatic protons appear as multiplets (δ 6.5–7.5 ppm), while ethyl groups show triplets (δ 1.0–1.5 ppm for –CH₂–) .
- ¹³C NMR : The thiocarbonyl (C=S) resonates at ~180 ppm, distinct from urea derivatives .
Q. What are the solubility properties of this compound in common solvents?
This compound exhibits moderate solubility in polar solvents:
Q. What safety precautions are critical when handling this compound in laboratory settings?
Q. How does the structural configuration of this compound influence its basicity compared to urea analogs?
The sulfur atom in the thiourea group reduces basicity (pKa ~2–3) compared to urea (pKa ~0.1) due to weaker resonance stabilization. Steric hindrance from the ethyl and phenyl groups further decreases nucleophilicity, impacting reactivity in substitution reactions .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of thiourea derivatives, such as antiviral vs. cytotoxic effects?
- Dose-response studies : Establish ED₅₀/CC₅₀ ratios to differentiate therapeutic windows (e.g., HIV-1 RT inhibition at 20 nM vs. cytotoxicity >380 µM) .
- Structural analogs : Compare substituent effects; e.g., replacing the ethyl group with pyridyl enhances RT inhibition but reduces solubility .
- In silico modeling : Use molecular docking to predict binding affinities to biological targets (e.g., HIV-1 RT) and validate with SPR assays .
Q. How can reaction mechanisms for thiourea oxidation be elucidated, and what are the implications for material science applications?
Q. What experimental designs optimize thiourea’s role in gold leaching as an alternative to cyanidation?
- Reagent cocktails : Combine with thiocyanate and Fe³⁺ to reduce thiourea consumption by 40% while maintaining Au dissolution rates of 90% .
- pH control : Operate at pH 1.5–2.5 to stabilize Au-thiourea complexes and prevent sulfur passivation .
- Recycling : Adsorb spent thiourea on activated carbon and regenerate via electrochemical reduction .
Q. How do steric and electronic effects of substituents modulate thiourea’s efficacy in enzyme inhibition studies?
Q. What methodologies address discrepancies in spectroscopic data for thiourea derivatives across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
